7-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}-5-nitroquinolin-8-ol
Overview
Description
7-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}-5-nitroquinolin-8-ol is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core substituted with a nitro group and a piperazine moiety linked to a methoxyphenyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}-5-nitroquinolin-8-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the quinoline core using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Piperazine Moiety: The piperazine moiety can be attached through nucleophilic substitution reactions. For instance, 4-(2-Methoxyphenyl)piperazine can be reacted with a suitable quinoline derivative under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
7-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}-5-nitroquinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Nucleophiles such as alkoxides or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of 7-{[4-(2-Aminophenyl)piperazin-1-yl]methyl}-5-nitroquinolin-8-ol.
Substitution: Formation of derivatives with different substituents on the phenyl ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a probe in biological assays and as a modulator of biological pathways.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}-5-nitroquinolin-8-ol involves its interaction with specific molecular targets. For instance, as an alpha1-adrenergic receptor antagonist, it binds to these receptors and inhibits their activation by endogenous catecholamines such as norepinephrine and epinephrine . This inhibition can lead to various physiological effects, including vasodilation and reduced blood pressure.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An antidepressant that also contains a piperazine moiety and acts as an alpha1-adrenergic receptor antagonist.
Naftopidil: Used to treat benign prostatic hyperplasia and also targets alpha1-adrenergic receptors.
Urapidil: An antihypertensive agent with a similar mechanism of action.
Uniqueness
7-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}-5-nitroquinolin-8-ol is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
7-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-5-nitroquinolin-8-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-29-19-7-3-2-6-17(19)24-11-9-23(10-12-24)14-15-13-18(25(27)28)16-5-4-8-22-20(16)21(15)26/h2-8,13,26H,9-12,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMNEGQGNLGSIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=CC(=C4C=CC=NC4=C3O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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